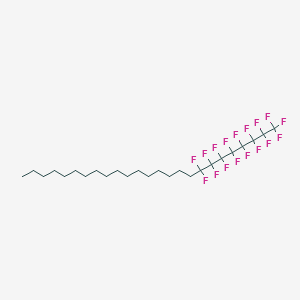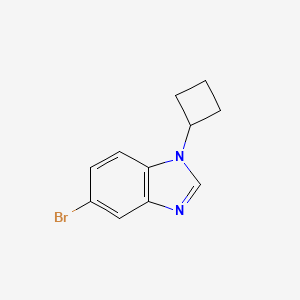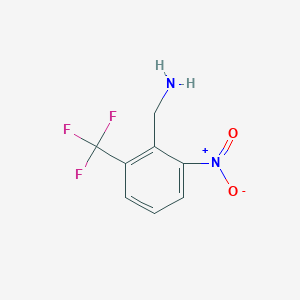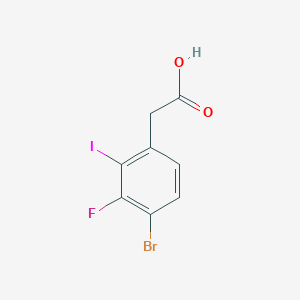
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are α, β-unsaturated carbonyl compounds that possess a carbonyl group (C=O) and a conjugated double bond (C=C). This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one can be achieved through various methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of microwave irradiation and solid-phase catalysts such as FeCl3/Bentonite has been reported to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one has several scientific research applications, including:
相似化合物的比较
Similar Compounds
- 3-(3’-Chloro-4’-nitrophenyl)-2-phenoxy-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-one
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Uniqueness
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is unique due to its specific combination of chloro and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H10ClNO3 |
|---|---|
分子量 |
275.68 g/mol |
IUPAC 名称 |
2-(3-chloro-4-nitrophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10ClNO3/c15-12-8-10(6-7-13(12)16(18)19)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI 键 |
XTBMNVUXLHWQOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)




![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)


